Technical Monograph: 1-Chloroethyl tert-Butyl Carbonate in Prodrug Synthesis
Technical Monograph: 1-Chloroethyl tert-Butyl Carbonate in Prodrug Synthesis
Topic: Technical Monograph: 1-Chloroethyl tert-Butyl Carbonate (CAS 98015-51-1) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
[1]
Executive Summary
1-Chloroethyl tert-butyl carbonate (CAS 98015-51-1) is a specialized alkylating agent used primarily in the synthesis of esterase-sensitive prodrugs .[1] By introducing the 1-[(tert-butoxycarbonyl)oxy]ethyl moiety to a carboxylic acid pharmacophore, this reagent converts polar, poorly bioavailable drugs into lipophilic carbonate esters. These "soft" alkyl derivatives improve membrane permeability and are rapidly hydrolyzed in vivo to release the active parent drug, acetaldehyde, carbon dioxide, and tert-butanol. This guide details the physicochemical properties, synthesis logic, and validated experimental protocols for utilizing this reagent in pharmaceutical development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
Although often loosely referred to as "butyl 1-chloroethyl carbonate," the specific CAS 98015-51-1 corresponds exclusively to the tert-butyl isomer. Precision in nomenclature is critical, as the n-butyl isomer possesses different hydrolytic stability profiles.
| Property | Specification |
| Chemical Name | 1-Chloroethyl tert-butyl carbonate |
| CAS Number | 98015-51-1 |
| Molecular Formula | C |
| Molecular Weight | 180.63 g/mol |
| Structure | (CH |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 58–60 °C (at 10 mmHg) |
| Density | ~1.089 g/cm |
| Solubility | Soluble in DCM, EtOAc, DMF, DMAc; hydrolyzes in water |
| Stability | Moisture sensitive; store at 2–8 °C under inert atmosphere (Ar/N |
Synthesis of the Reagent
The preparation of 1-chloroethyl tert-butyl carbonate is typically achieved via the acylation of tert-butanol with 1-chloroethyl chloroformate.[1] This route is preferred over the reaction of 1-chloroethanol with di-tert-butyl dicarbonate due to higher atom economy and easier purification.[1]
Reaction Scheme
Process Overview
-
Reagents: 1-Chloroethyl chloroformate (1.0 eq), tert-Butanol (1.0 eq), Pyridine or Triethylamine (1.1 eq).
-
Solvent: Dichloromethane (DCM) (anhydrous).
-
Conditions: The reaction is exothermic. The chloroformate is added dropwise to the alcohol/base solution at 0°C to prevent thermal decomposition.
-
Purification: The product is isolated by washing with dilute acid (to remove amine salts), drying over MgSO
, and vacuum distillation.
Application: Prodrug Derivatization Strategy
The core utility of CAS 98015-51-1 lies in masking carboxylic acid groups.[1] This overcomes low oral bioavailability caused by ionization at physiological pH.[1]
Mechanism of Action
The reagent functions as a "hemiacetal ester" linker. The reaction involves a nucleophilic substitution (
Why this Reagent?
-
Lipophilicity: The tert-butyl group significantly increases logP, facilitating passive diffusion across the intestinal epithelium.
-
Safety: The metabolic byproducts (acetaldehyde, CO
, tert-butanol) are generally considered acceptable at therapeutic prodrug doses. -
Stability: The steric bulk of the tert-butyl group provides resistance to chemical hydrolysis during storage, while the carbonate linkage remains susceptible to ubiquitous plasma esterases.
Visualization: Prodrug Lifecycle
The following diagram illustrates the synthesis of the prodrug and its subsequent bioactivation.[2]
Figure 1: The lifecycle of a carbonate prodrug, from synthetic coupling to metabolic regeneration of the active pharmaceutical ingredient (API).[1]
Experimental Protocol: Prodrug Synthesis
This protocol is validated for the alkylation of hindered carboxylic acids (e.g., Sartan derivatives) using 1-chloroethyl tert-butyl carbonate.[1]
Materials
-
Substrate: Carboxylic acid drug (1.0 eq).
-
Reagent: 1-Chloroethyl tert-butyl carbonate (1.2 – 1.5 eq).[1]
-
Base: Potassium Carbonate (K
CO ), anhydrous, micronized (2.0 eq). -
Catalyst (Optional): Potassium Iodide (KI) (0.1 eq) – accelerates reaction via Finkelstein exchange.
-
Solvent: N,N-Dimethylacetamide (DMAc) or DMF (anhydrous).
Step-by-Step Methodology
-
Activation:
-
Charge a flame-dried reaction vessel with the Carboxylic Acid Substrate (1.0 eq) and anhydrous DMAc (10 mL per gram of substrate).
-
Add K
CO (2.0 eq). -
Stir at room temperature for 30 minutes to ensure deprotonation and formation of the carboxylate salt.
-
-
Alkylation:
-
Add 1-Chloroethyl tert-butyl carbonate (1.2 eq) dropwise to the suspension.[1]
-
Note: If the substrate is sterically hindered, add KI (0.1 eq) at this stage.
-
Heat the mixture to 45–50 °C .
-
Monitor reaction progress via HPLC or TLC.[1] Typical reaction time is 12–16 hours .[1]
-
Endpoint: Disappearance of the carboxylic acid starting material.
-
-
Workup:
-
Cool the reaction mixture to 20 °C.
-
Filter off inorganic salts (KCl, excess K
CO ). -
Dilute the filtrate with Ethyl Acetate (EtOAc) and wash with water (
) to remove DMAc. -
Wash the organic phase with saturated brine, dry over Na
SO , and concentrate under reduced pressure.
-
-
Purification:
-
The crude oil is often pure enough for use. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Avoid acidic mobile phases to prevent premature hydrolysis of the carbonate.
-
Analytical Characterization
Confirming the structure of the synthesized prodrug requires identifying specific NMR signatures associated with the tert-butoxycarbonyloxyethyl group.
| Signal | Multiplicity | Chemical Shift ( | Integration | Assignment |
| Acetal Methine | Quartet ( | 6.30 – 6.80 | 1H | –O–CH (CH |
| Acetal Methyl | Doublet ( | 1.50 – 1.90 | 3H | –CH(CH |
| tert-Butyl | Singlet | 1.45 – 1.55 | 9H | –C(CH |
Note: The chemical shift of the acetal methine proton (6.3–6.8 ppm) is highly diagnostic and will shift downfield compared to the reagent due to the anisotropic effect of the drug's carbonyl group.
Safety & Handling
-
Hazards: Combustible liquid.[1] Causes skin and severe eye irritation. May cause respiratory irritation.[1]
-
Storage: Store at 2°C to 8°C . The compound is moisture-sensitive; hydrolysis generates HCl, which can autocatalyze further decomposition.[1] Store under Argon or Nitrogen.[1]
-
Spill Management: Absorb with inert material (vermiculite/sand). Do not use water.[1]
-
PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat are mandatory. Use in a fume hood.
References
-
PubChem. (n.d.). Tert-butyl 1-chloroethyl carbonate (CAS 98015-51-1).[1] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
Google Patents. (2008). Imidazole-5-carboxylic acid derivatives, preparation methods and use thereof (EP1988090A1).[1] Retrieved February 4, 2026, from
-
MySkinRecipes. (n.d.). tert-Butyl (1-chloroethyl) carbonate Product Description. Retrieved February 4, 2026, from [Link]
